molecular formula C18H23FN6OS B2982227 N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 2034520-08-4

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2982227
CAS No.: 2034520-08-4
M. Wt: 390.48
InChI Key: VDDOGDVFQUDEGH-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a triazine ring, a fluorophenyl group, and various functional groups that confer unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide typically involves multi-step organic synthesis techniques:

  • Formation of 1,3,5-triazine Core: : This step involves the cyclization of appropriate amines and nitriles under acidic or basic conditions.

  • Introduction of Dimethylamino and Pyrrolidinyl Groups: : These groups are attached to the triazine core through nucleophilic substitution reactions.

  • Attachment of Fluorophenyl Group and Thioacetamide: : The final step involves the coupling of a fluorophenylthiol and an acetamide derivative to the functionalized triazine core.

Industrial Production Methods

Industrial production of this compound employs similar synthetic routes but on a larger scale with optimized conditions to improve yield and purity:

  • Reactor Conditions: : High-pressure reactors are often used to facilitate reactions.

  • Catalysts and Reagents: : Catalysts such as transition metals and reagents like anhydrous solvents are used to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions:

  • Oxidation: : The compound can be oxidized under controlled conditions to yield sulfoxides or sulfones.

  • Reduction: : Reduction reactions can lead to the formation of amines or other functionalized derivatives.

  • Substitution: : Halogen or nucleophile substitution reactions can modify the aromatic rings or other functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution Reagents: : Halides, organometallic reagents.

Major Products

  • Sulfoxides: : Formed from oxidation.

  • Amines: : Resulting from reduction.

  • Substituted Aromatics: : Products of nucleophilic aromatic substitution.

Scientific Research Applications

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is valuable in several research fields:

Chemistry

  • Synthetic Intermediates: : Utilized in the synthesis of more complex molecules.

  • Analytical Standards: : Used in chromatography and spectroscopy as a reference material.

Biology

  • Enzyme Inhibitors: : Studies show potential as inhibitors for specific enzymes.

  • Molecular Probes: : Employed in fluorescent tagging for imaging studies.

Medicine

  • Drug Development: : Potential therapeutic applications due to its unique binding properties.

  • Pharmacokinetics: : Research into its metabolism and bioavailability.

Industry

  • Agricultural Chemicals: : Component in the synthesis of pesticides or herbicides.

  • Material Science: : Used in the development of new polymers or coatings.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The presence of the fluorophenyl group and the triazine ring allows for high-affinity binding to active sites, thereby modulating the activity of target proteins. Pathways involved include enzyme inhibition and receptor blocking, leading to various biological effects.

Comparison with Similar Compounds

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide can be compared to other triazine derivatives and fluorophenyl compounds.

Similar Compounds

  • N-(4-chlorophenyl)-2-((4-fluorophenyl)thio)acetamide: : Lacks the triazine ring but shares structural similarities.

  • 2-(4-(dimethylamino)-6-(morpholin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide: : Contains morpholine instead of pyrrolidine.

  • N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-((4-chlorophenyl)thio)acetamide: : Fluorine replaced by chlorine.

Conclusion

This compound is a fascinating compound with diverse applications across various scientific disciplines Its complex structure allows for versatile reactions, making it a valuable tool in both research and industrial settings

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN6OS/c1-24(2)17-21-15(22-18(23-17)25-9-3-4-10-25)11-20-16(26)12-27-14-7-5-13(19)6-8-14/h5-8H,3-4,9-12H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDOGDVFQUDEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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